CID 169550648

Description

CID 169550648 is a compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivity, and molecular descriptors. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546) and phenolic acids (e.g., hibiscus acid, CID 6481826) are characterized by their unique functional groups and bioactivity profiles .

Hypothetically, this compound may belong to a class of bioactive molecules, given the emphasis on pharmacological and analytical comparisons in the evidence. Its synthesis and characterization would follow standard protocols, such as those outlined for boronic acids (CAS 1046861-20-4) or thiophene derivatives (CAS 20358-06-9), involving LC-ESI-MS for structural elucidation and collision-induced dissociation (CID) for fragmentation analysis .

Properties

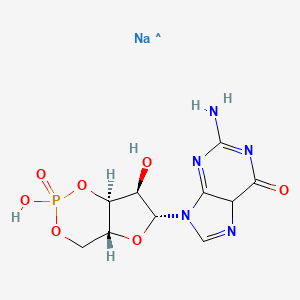

Molecular Formula |

C10H12N5NaO7P |

|---|---|

Molecular Weight |

368.20 g/mol |

InChI |

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17);/t3-,4?,5-,6-,9-;/m1./s1 |

InChI Key |

ZJARMEYEPXAVTK-XXSBUZCCSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=NC4=O)N)O)OP(=O)(O1)O.[Na] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3=NC(=NC4=O)N)O)OP(=O)(O1)O.[Na] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound exhibits moderate lipophilicity (logP 3.45), suggesting balanced membrane permeability compared to the highly lipophilic oscillatoxin D (logP 6.82) .

- Its solubility (0.15 mg/mL) is lower than hibiscus acid (12.4 mg/mL), likely due to differences in polar functional groups .

Pharmacological and Functional Comparisons

Bioactivity and Target Engagement

Compounds like hibiscus acid (CID 6481826) are known for antioxidant and anti-inflammatory properties, while oscillatoxin derivatives (e.g., CID 101283546) exhibit cytotoxicity in cancer cells . If this compound shares structural motifs with these compounds, it may target similar pathways, such as cyclooxygenase inhibition or oxidative stress modulation.

Metabolic Stability

The metabolic stability of this compound can be inferred from its CYP enzyme inhibition profile. For example, CAS 20358-06-9 is a CYP1A2 inhibitor, which may lead to drug-drug interactions . If this compound lacks CYP inhibition, it could offer advantages in therapeutic safety.

Quality Control

As per regulatory guidelines (), batch-to-batch consistency must be verified using techniques like LC-ELSD/ESI-MS, ensuring purity >95% .

Q & A

Q. What are the best practices for visualizing this compound’s spectroscopic data?

- Methodological Answer :

- Software : Use open-source tools (e.g., NMRium for NMR spectra, PyMOL for 3D structures).

- Standards : Follow IUPAC guidelines for labeling peaks and axes.

- Accessibility : Provide machine-readable data (e.g., .JCAMP-DX files) alongside figures.

Journals like Beilstein Journal of Organic Chemistry require high-resolution images with scale bars .

Tables

Table 1: Key Frameworks for Research Design

| Framework | Application to this compound | Citation |

|---|---|---|

| PICO | Defining mechanistic studies (e.g., enzyme inhibition) | |

| FINER | Ensuring novelty in synthetic pathways | |

| FAIR | Data sharing and reproducibility |

Table 2: Common Pitfalls in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.